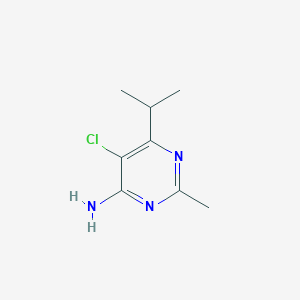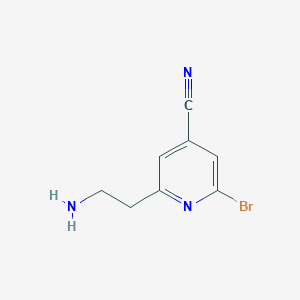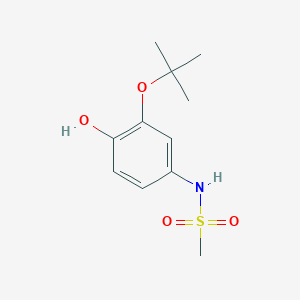
5-Chloro-6-isopropyl-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-isopropyl-2-methylpyrimidin-4-amine: is a pyrimidine derivative, a class of compounds known for their wide range of applications in medicinal chemistry and agrochemicals. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isopropyl-2-methylpyrimidin-4-amine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . The reaction is carried out in acetonitrile at 0°C in the presence of DIPEA (N,N-Diisopropylethylamine) as a hydrogen fluoride scavenger .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-6-isopropyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, which react in solvents like acetonitrile with bases such as DIPEA.
Oxidation and Reduction:
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-6-isopropyl-2-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Pyrimidine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the agrochemical industry, pyrimidine derivatives are used in the development of herbicides and pesticides .
Mecanismo De Acción
Comparación Con Compuestos Similares
- 5-Chloro-2,4,6-trifluoropyrimidine
- 6-Isopropyl-2-methylpyrimidine
Comparison: 5-Chloro-6-isopropyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C8H12ClN3 |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
5-chloro-2-methyl-6-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-4(2)7-6(9)8(10)12-5(3)11-7/h4H,1-3H3,(H2,10,11,12) |
Clave InChI |
YLYUAPVLVDUTDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)N)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)










